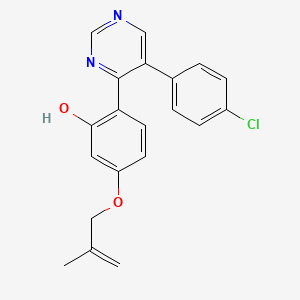
2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as "compound X" in scientific literature. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry. In
Scientific Research Applications
Environmental Toxicity and DNA Oxidation
Studies on chlorophenols and chlorocatechols, which share structural motifs with the compound , have highlighted their environmental toxicity and capacity to induce DNA oxidation in human lymphocytes. Such compounds have been shown to oxidize DNA bases, with pyrimidine bases being more susceptible than purines. The increase in chlorine atoms within these compounds correlates with higher DNA damage, underlining the potential ecological and health impacts of chlorinated organic compounds (Michałowicz & Majsterek, 2010).
Antifungal and Antimicrobial Activities
Derivatives of pyrazolo[1,5-a]pyrimidines, which resemble the core structure of the compound of interest, have demonstrated significant antifungal abilities against phytopathogenic fungi. This suggests the potential of such compounds in developing new antifungal agents with specific applications in agriculture and medicine (Zhang et al., 2016).
Anticancer Activity
Schiff bases incorporating chlorophenyl and pyrimidinyl groups have been synthesized and evaluated for their anticancer activity. These studies show promise for such compounds in therapeutic applications, particularly in targeting specific cancer cell lines. The mechanism of action often involves DNA interaction and pro-apoptotic activities, highlighting the role of structural features in medicinal chemistry (Uddin et al., 2020).
Molecular Docking and Antimicrobial Agents
The synthesis of heterocyclic compounds featuring chlorophenyl and pyrimidinyl moieties has been directed towards exploring their utility as antimicrobial agents. Molecular docking studies complement these efforts by predicting how these compounds might interact with biological targets, offering insights into the development of drugs to combat microbial resistance (Katariya et al., 2021).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-13(2)11-25-16-7-8-17(19(24)9-16)20-18(10-22-12-23-20)14-3-5-15(21)6-4-14/h3-10,12,24H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBUVLCSFHFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B2838902.png)
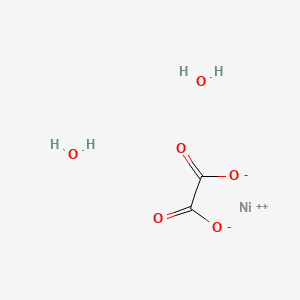
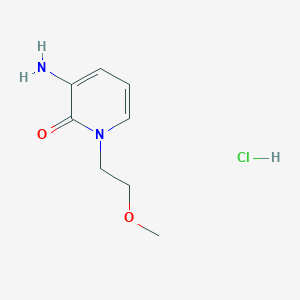
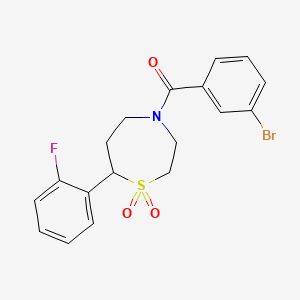
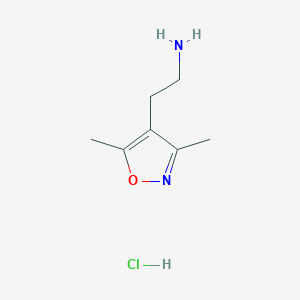


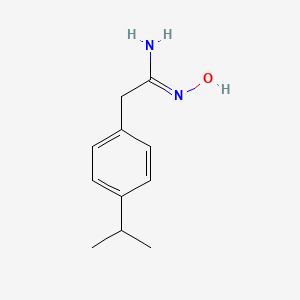
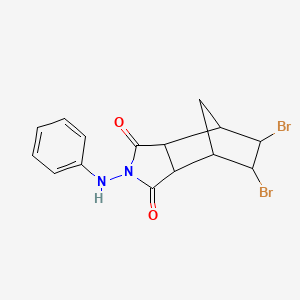
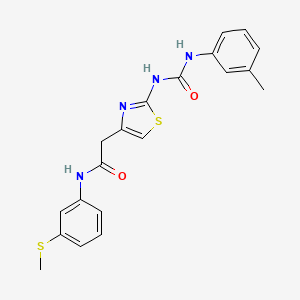
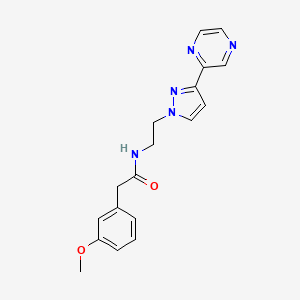
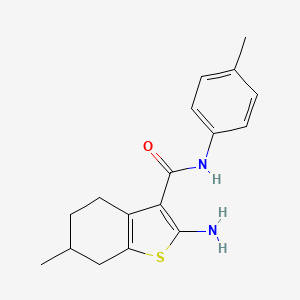
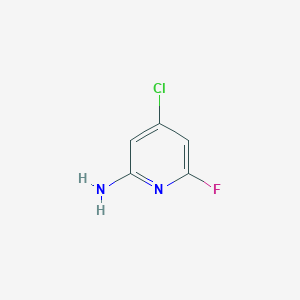
![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)